molecular formula C19H23ClN4OS B2433273 N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1421459-55-3

N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2433273
CAS No.: 1421459-55-3
M. Wt: 390.93
InChI Key: ILGWFNQWEVWWHG-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic organic compound that features a chlorophenethyl group, a piperidinyl-pyrazinyl moiety, and a thioacetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazinyl-piperidinyl intermediate: This could involve the reaction of a pyrazine derivative with piperidine under suitable conditions.

    Attachment of the chlorophenethyl group: This step might involve the reaction of the intermediate with a chlorophenethyl halide.

    Formation of the thioacetamide linkage: This could be achieved by reacting the intermediate with a thioacetamide reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide may undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Possibly reducing the thioacetamide group to an amine.

    Substitution: Halogen substitution reactions on the chlorophenethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential, possibly as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.

    Other thioacetamide derivatives: May share similar synthetic routes and chemical properties.

    Pyrazinyl-piperidinyl compounds: Could have similar biological activities but different chemical properties.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3-piperidin-1-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c20-16-6-4-15(5-7-16)8-9-21-17(25)14-26-19-18(22-10-11-23-19)24-12-2-1-3-13-24/h4-7,10-11H,1-3,8-9,12-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGWFNQWEVWWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2SCC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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